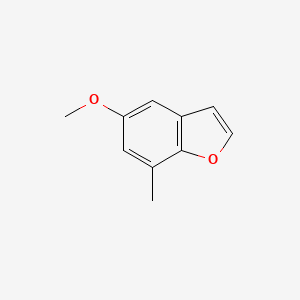
5-Methoxy-7-methylbenzofuran
Cat. No. B8467569
M. Wt: 162.18 g/mol
InChI Key: WPBRITHVBZXGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273046B2
Procedure details


A mixture of the product from Step C (3.6 g, 16 mmol), methylboronic acid (1.4 g, 24 mmol), Pd(dppf)2Cl2 (0.65 g, 0.8 mmol) and Cs2CO3 (13.0 g, 40 mmol) in 1,4-dioxane (50 mL) and H2O (10 mL) was refluxed for 3 hrs under N2 atmosphere. The reaction was cooled to room temperature and filtered through a celite pad. The filtrate was diluted with EtOAc (200 mL) and washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica column chromatography (eluted with PE) to afford the title compound (1.0 g, 38%) as an oil. 1H-NMR (600 MHz, CDCl3) δ 7.63 (d, J=1.6 Hz, 1H), 6.92 (d, J=2.1 Hz, 1H), 6.76 (s, 1H), 6.73 (d, J=1.8 Hz, 1H), 3.86 (s, 3H), 2.53 (s, 3H) ppm.


Name
Cs2CO3
Quantity
13 g
Type
reactant
Reaction Step One




Name
Yield
38%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[CH3:13]B(O)O.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([CH3:13])[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=1 |f:2.3.4,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=2C=COC21)OC
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CB(O)O
|
|
Name
|
Cs2CO3
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.65 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 3 hrs under N2 atmosphere
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a celite pad
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica column chromatography (eluted with PE)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C2=C(C=CO2)C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 38% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
